2-(4-Chloro-2-methylphenyl)acetic acid
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Overview
Description
2-(4-Chloro-2-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9ClO2. It is a derivative of acetic acid where the hydrogen atom of the methyl group is substituted by a 4-chloro-2-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other related compounds .
Biochemical Pathways
It is plausible that it influences several pathways, given the broad range of potential targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Based on its potential targets, it could have a variety of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methylphenyl)acetic acid typically involves the chlorination of 2-methylphenylacetic acid. The process begins with the reaction of 2-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with chlorine gas to introduce the chlorine atom at the para position of the aromatic ring, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chloro-2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 4-chloro-2-methylbenzoic acid.
Reduction: Formation of 2-(4-chloro-2-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-2-methylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its herbicidal activity but less commonly used due to toxicity concerns.
Mecoprop: A chiral analog of 2,4-D with selective herbicidal activity.
Uniqueness: 2-(4-Chloro-2-methylphenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUSSFISFACYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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